molecular formula C18H22Cl2N2O6 B10824071 L,L-Dityrosine Hydrochloride

L,L-Dityrosine Hydrochloride

Cat. No.: B10824071
M. Wt: 433.3 g/mol
InChI Key: MUEPHPAGIIPFFM-AXEKQOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: L,L-Dityrosine hydrochloride can be synthesized through the enzyme-catalyzed oxidation of tyrosine. The process involves a three-step chromatographic procedure that includes DEAE-cellulose chromatography in a boric acid-sodium borate buffer, followed by two-dimensional pH-dependent chromatography on BioGel P-2 . This method helps in removing contaminants and isolating dityrosine with high purity.

Industrial Production Methods: . These methods ensure the isolation of dityrosine from complex biological mixtures.

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: L,L-Dityrosine hydrochloride is unique due to its specific formation through enzyme-catalyzed oxidation and its role in forming stable crosslinks in proteins. This makes it particularly valuable in studying oxidative stress and protein structure .

Properties

Molecular Formula

C18H22Cl2N2O6

Molecular Weight

433.3 g/mol

IUPAC Name

(2S)-2-amino-3-[3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid;dihydrochloride

InChI

InChI=1S/C18H20N2O6.2ClH/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26;;/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26);2*1H/t13-,14-;;/m0../s1

InChI Key

MUEPHPAGIIPFFM-AXEKQOJOSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O.Cl.Cl

Origin of Product

United States

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